molecular formula C21H32O3 B15293566 16-Hydroxy Methylstenbolone

16-Hydroxy Methylstenbolone

Cat. No.: B15293566
M. Wt: 332.5 g/mol
InChI Key: RSLVXKQPUCJJQJ-CIJIJRDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-Hydroxy Methylstenbolone is a synthetic and orally active anabolic-androgenic steroid (AAS). It is a derivative of Methylstenbolone, which itself is a 17α-methylated derivative of dihydrotestosterone (DHT).

Preparation Methods

The synthesis of 16-Hydroxy Methylstenbolone involves several steps, starting from the base compound Methylstenbolone. The synthetic route typically includes:

Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

16-Hydroxy Methylstenbolone undergoes several types of chemical reactions:

    Oxidation: This reaction can lead to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones back to alcohols.

    Substitution: Various substituents can be introduced at different positions on the steroid backbone.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 16-Hydroxy Methylstenbolone involves its interaction with androgen receptors in the body. Upon binding to these receptors, it promotes the transcription of specific genes that lead to increased protein synthesis and muscle growth. The molecular targets include various enzymes and pathways involved in muscle hypertrophy and protein metabolism .

Comparison with Similar Compounds

16-Hydroxy Methylstenbolone is unique compared to other similar compounds due to its specific hydroxylation at the 16th position. Similar compounds include:

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S,17R)-16,17-dihydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O3/c1-12-11-19(2)13(9-17(12)22)5-6-14-15(19)7-8-20(3)16(14)10-18(23)21(20,4)24/h11,13-16,18,23-24H,5-10H2,1-4H3/t13-,14+,15-,16-,18?,19-,20-,21-/m0/s1

InChI Key

RSLVXKQPUCJJQJ-CIJIJRDNSA-N

Isomeric SMILES

CC1=C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4(C)O)O)C)CC1=O)C

Canonical SMILES

CC1=CC2(C(CCC3C2CCC4(C3CC(C4(C)O)O)C)CC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.